
3-(triméthylsilyl)propane-1-sulfonate de sodium
Vue d'ensemble
Description
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, also known as 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt, is a useful research compound. Its molecular formula is C6H16NaO3SSi and its molecular weight is 219.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Étalon interne en spectroscopie RMN
Le sel de sodium de DSS est couramment utilisé comme étalon interne en spectroscopie RMN du 1H pour la mesure des déplacements chimiques . Il fournit un point de référence qui permet de déterminer avec précision les déplacements chimiques d'autres composés dans l'échantillon.
Catalyseur en synthèse organique
Ce composé est un acide fort et est souvent utilisé comme catalyseur dans les réactions de synthèse organique. Il peut accélérer la vitesse de réaction et augmenter le rendement du produit désiré.
Synthèse de copolymères en blocs de polyamine
Le sel de sodium de DSS peut être utilisé comme réactif pour synthétiser des copolymères en blocs de polyamine . Ce sont des macromolécules constituées de blocs alternés de différentes chaînes de polymère. Les propriétés de ces copolymères en blocs peuvent être adaptées en faisant varier les types et les longueurs des chaînes de polymère.
Mécanisme D'action
Target of Action
It is used as an internal standard in ^1H NMR spectroscopy for the measurement of chemical shifts .
Mode of Action
The compound interacts with its target (the NMR spectroscopy process) by providing a stable reference point for the measurement of chemical shifts . The signal for the trimethylsilyl group is relatively insensitive to pH , making it a reliable standard.
Biochemical Pathways
Instead, it aids in the analysis and understanding of these pathways by providing accurate and reliable data in NMR spectroscopy .
Pharmacokinetics
Its primary use is in a laboratory setting for NMR spectroscopy .
Result of Action
The main result of this compound’s action is the provision of accurate and reliable data in NMR spectroscopy . This can aid in the study of various molecular and cellular processes.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. It forms stable aqueous solutions and is relatively insensitive to changes in ph . Its storage temperature is typically 2-8°C .
Analyse Biochimique
Biochemical Properties
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the synthesis of peptides, proteins, and nucleic acids . The compound’s sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, influencing their structure and function. Additionally, the trimethylsilyl group can interact with hydrophobic regions of biomolecules, further affecting their biochemical properties .
Cellular Effects
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in their activity, impacting downstream signaling pathways. For example, its presence in the cellular environment can alter the phosphorylation status of key signaling proteins, thereby modulating gene expression and metabolic processes . These effects can vary depending on the concentration and duration of exposure to the compound.
Molecular Mechanism
The molecular mechanism of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, the sulfonic acid group can form ionic bonds with active site residues of enzymes, potentially inhibiting their catalytic function . Additionally, the trimethylsilyl group can interact with hydrophobic pockets in proteins, stabilizing or destabilizing their structure. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At very high doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . These dosage effects are critical for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of sulfonate-utilizing enzymes, affecting the breakdown and synthesis of sulfonate-containing metabolites . These interactions can lead to changes in the overall metabolic profile of cells and tissues, highlighting the compound’s role in metabolic regulation.
Transport and Distribution
The transport and distribution of 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as concentration, exposure time, and the presence of other biomolecules . Understanding the transport and distribution of the compound is essential for elucidating its biochemical effects and optimizing its use in research and applications.
Subcellular Localization
1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt exhibits specific subcellular localization patterns that can affect its activity and function . The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Propanesulfonic acid, 3-(trimethylsilyl)-, sodium salt involves the reaction of 3-(trimethylsilyl)propanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "3-(trimethylsilyl)propanesulfonic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 3-(trimethylsilyl)propanesulfonic acid in water.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C for 2-3 hours.", "Cool the mixture to room temperature.", "Filter the solution to remove any solids.", "Concentrate the solution under reduced pressure.", "Add a small amount of water to the residue and stir.", "Filter the solution to obtain the sodium salt of 1-Propanesulfonic acid, 3-(trimethylsilyl)-." ] } | |
Numéro CAS |
2039-96-5 |
Formule moléculaire |
C6H16NaO3SSi |
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
sodium;3-trimethylsilylpropane-1-sulfonate |
InChI |
InChI=1S/C6H16O3SSi.Na/c1-11(2,3)6-4-5-10(7,8)9;/h4-6H2,1-3H3,(H,7,8,9); |
Clé InChI |
QLIVWVYKSOCMTN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCS(=O)(=O)[O-].[Na+] |
SMILES canonique |
C[Si](C)(C)CCCS(=O)(=O)O.[Na] |
| 2039-96-5 | |
Synonymes |
2,2-dimethyl-2-silapentane-5-sulfonate 2,2-dimethyl-2-silapentane-5-sulfonate, sodium salt 3-(trimethylsilyl)-1-propane sulfonate 3-(trimethylsilyl)propane sulfonic acid 3-(trimethylsilyl)propanesulfonic acid 4,4-dimethyl-4-silapentane-1-sulfonic acid sodium 4,4-dimethyl-4-silapentane-2-sulfonate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is DSS used as a reference standard in NMR spectroscopy, particularly for aqueous solutions?
A1: DSS exhibits exceptional properties that make it a preferred internal standard for NMR spectroscopy, especially in aqueous solutions:
- Sharp Signal: It produces a single, sharp peak in 1H NMR spectra, simplifying spectral interpretation.
- Chemical Shift Stability: Its chemical shift remains relatively constant across various experimental conditions, ensuring consistent referencing.
- Minimal Interference: The DSS signal appears in a region of the spectrum with minimal interference from other common biological molecules.
Q2: How does temperature affect the chemical shift of DSS in D2O?
A2: Research has shown that the chemical shift of DSS in D2O, denoted as δDSS, exhibits a slight temperature dependence. This dependence is linear within a specific temperature range, and corrections can be applied to account for variations in routine 1H/13C NMR experiments.
Q3: Can DSS be used for internal thermometry in magnetic resonance imaging (MRI) test objects?
A3: Yes, DSS serves as a valuable tool for internal thermometry in MRI test objects (phantoms). The chemical shift difference between the water signal and DSS displays a linear relationship with temperature. This property allows researchers to monitor and ensure consistent temperatures within test objects, crucial for accurate quality assurance measurements.
Q4: What are the applications of DSS in metabolomics research?
A4: In metabolomics, the study of small molecules within biological systems, DSS plays a crucial role in analyzing complex biological samples like follicular fluid using NMR spectroscopy. It serves as an internal standard, enabling the quantification and comparison of metabolite concentrations between different samples.
Q5: How does the use of DSS contribute to achieving SI-traceable purity assignments for organic compounds?
A5: DSS, specifically its perdeuterated form (DSS-d6), plays a vital role in a suite of internal standard reference materials (ISRMs) used for determining the purity of organic compounds via quantitative NMR (qNMR) spectroscopy. This suite enables the assignment of mass fraction values with SI-traceability, ensuring the accuracy and reliability of purity determinations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



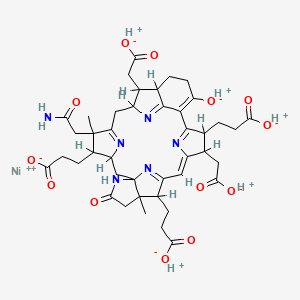
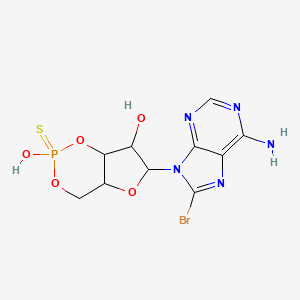


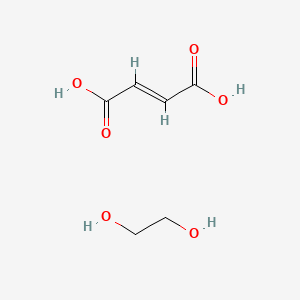
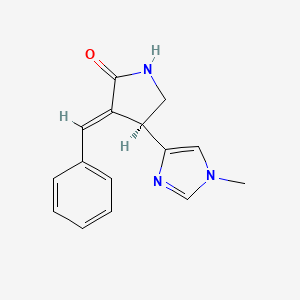
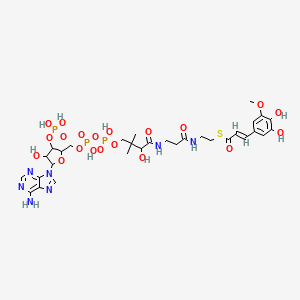
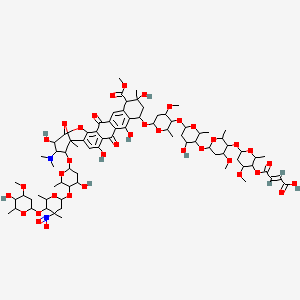
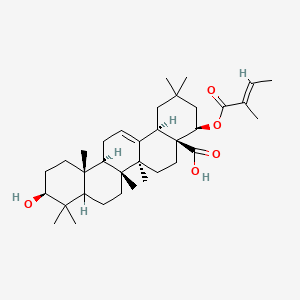
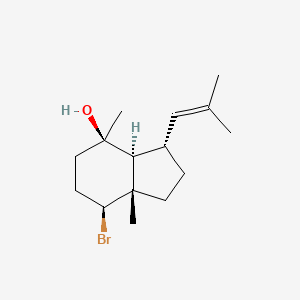

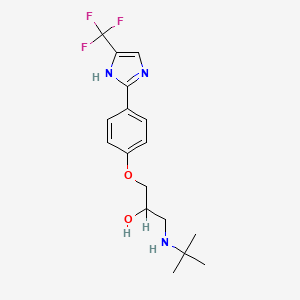
![10-methoxy-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1232420.png)
